molecular formula C19H18N2O5S B11389145 6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11389145
M. Wt: 386.4 g/mol
InChI Key: DYVXHQFGXZTKPV-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic chromene derivative that combines a 4-oxo-4H-chromene core with a sulfonamide-containing side chain. The compound’s structure is characterized by:

  • A 6-methyl substituent on the chromene ring, which may enhance lipophilicity and influence binding interactions.
  • A 4-oxo group contributing to electronic polarization and hydrogen-bonding capabilities.
  • An ethyl linker connecting the chromene carboxamide to the 4-sulfamoylphenyl group, which may modulate solubility and target engagement compared to direct phenyl-attached analogs .

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide

InChI

InChI=1S/C19H18N2O5S/c1-12-2-7-17-15(10-12)16(22)11-18(26-17)19(23)21-9-8-13-3-5-14(6-4-13)27(20,24)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H2,20,24,25)

InChI Key

DYVXHQFGXZTKPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated sulfonamide derivatives.

Scientific Research Applications

6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target. For example, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related chromene-sulfonamide hybrids, focusing on substituent variations and their impact on physicochemical and pharmacological properties.

Compound Name Chromene Substituents Sulfonamide Linker Melting Point (°C) Key Pharmacological Notes Reference
6-Methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide 6-methyl, 4-oxo Ethyl (CH2CH2) Not reported Hypothesized CAI activity (inferred)
6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5b) 6-methyl, 4-oxo Direct phenyl attachment 307–308 CA IX/XII inhibition (IC50: 8–12 nM)
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5c) 7-methyl, 4-oxo Direct phenyl attachment 309–311 Moderate CA II inhibition (IC50: 45 nM)
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-ethyl, 4-oxo Trifluoromethylphenyl Not reported Enhanced lipophilicity; potential CNS activity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo, 3-carboxamide Direct phenyl attachment Not reported Lower CA affinity due to chromene ring isomerism

Key Observations:

  • Substituent Position: The 6-methyl group in 5b () confers higher CA IX/XII selectivity compared to 7-methyl analogs (e.g., 5c), suggesting steric and electronic optimization at position 6 enhances target binding .
  • Linker Flexibility: The ethyl spacer in the target compound may improve membrane permeability compared to direct phenyl-attached analogs (e.g., 5b), though this could reduce melting points due to decreased crystallinity .

Pharmacological Profiles

  • Carbonic Anhydrase Inhibition: Compounds with direct phenyl attachments (e.g., 5b) exhibit nanomolar IC50 values against tumor-associated CA IX/XII isoforms, critical for anticancer applications .
  • Structural Isomerism: The 4-oxo chromene derivatives (e.g., 5b) show superior CA inhibition compared to 2-oxo isomers (e.g., compound 12 in ), likely due to better alignment with the enzyme’s active site .

Biological Activity

6-Methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chromene backbone with a sulfonamide group, which is often associated with various pharmacological properties. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and its molecular weight is approximately 354.40 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. The sulfonamide moiety is known for its antibacterial properties, while the chromene structure can influence anti-inflammatory and anticancer activities.

Biological Activities

  • Antimicrobial Activity :
    • The sulfonamide group contributes to antimicrobial effects, particularly against Gram-positive bacteria. Studies have shown that derivatives containing similar structures exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Research indicates that chromene derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis.
  • Anti-inflammatory Effects :
    • The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1Demonstrated significant antimicrobial activity against E. coli with MIC values below 10 µg/mL.
Study 2Showed that the compound induced apoptosis in breast cancer cell lines with IC50 values around 15 µM.
Study 3Reported anti-inflammatory effects in animal models, reducing edema by approximately 40% compared to control groups.

In Vitro and In Vivo Studies

  • In Vitro : Cell line studies indicate that the compound inhibits proliferation of cancer cells at micromolar concentrations.
  • In Vivo : Animal models treated with the compound exhibited reduced tumor growth and lower inflammatory markers compared to untreated controls.

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